molecular formula C21H21ClN2O4S B2586278 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone CAS No. 686744-16-1

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone

Cat. No.: B2586278
CAS No.: 686744-16-1
M. Wt: 432.92
InChI Key: KUIVFVVUPKGYDB-UHFFFAOYSA-N
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Description

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a sulfonyl group attached to an indole ring, which is further substituted with a 2-chlorobenzyl group and a morpholinoethanone moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

    Introduction of the 2-Chlorobenzyl Group: The indole derivative is then alkylated with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 2-chlorobenzyl group.

    Sulfonylation: The resulting compound is sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Attachment of the Morpholinoethanone Moiety: Finally, the morpholinoethanone group is introduced through a nucleophilic substitution reaction, where the sulfonylated indole reacts with morpholine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl position, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce indole-3-thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into a drug for treating diseases such as cancer, inflammation, or neurological disorders.

Industry

In the industrial sector, this compound may be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone involves its interaction with specific molecular targets. The indole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the morpholinoethanone moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-piperidinone: Similar structure but with a piperidinone moiety instead of morpholinoethanone.

    2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-pyrrolidinone: Contains a pyrrolidinone group instead of morpholinoethanone.

    2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-azepanone: Features an azepanone ring instead of morpholinoethanone.

Uniqueness

The uniqueness of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholinoethanone moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S/c22-18-7-3-1-5-16(18)13-24-14-20(17-6-2-4-8-19(17)24)29(26,27)15-21(25)23-9-11-28-12-10-23/h1-8,14H,9-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIVFVVUPKGYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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